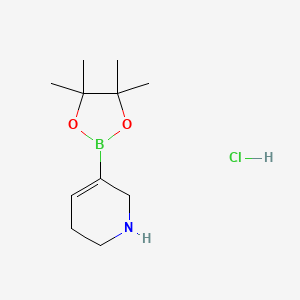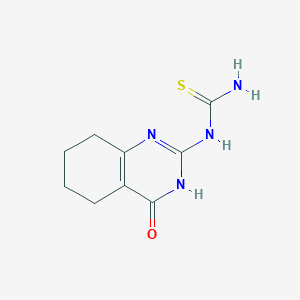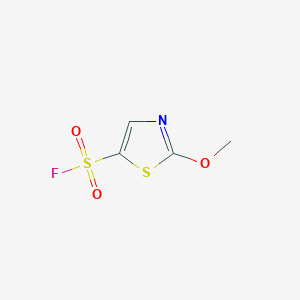
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Hydrochloride Formation: The boronic acid derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The synthesis is typically carried out in a batch process where the reagents are added sequentially under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using crystallization techniques to remove any impurities.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine oxide or reduction to form the corresponding pyridine.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., water/ethanol mixture).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.
Oxidation: Pyridine N-oxide.
Reduction: 1,2,3,6-tetrahydropyridine.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its ability to form carbon-carbon bonds efficiently. Biology: It is used in the development of bioactive molecules and probes for biological studies. Medicine: The compound's derivatives are explored for their potential therapeutic effects in various diseases. Industry: It is employed in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to the palladium center, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the carbon-carbon bond.
Molecular Targets and Pathways Involved:
Palladium Catalyst: The palladium center acts as the active site for the cross-coupling reaction.
Transmetalation: The transfer of the organic group from boron to palladium is a critical step in the mechanism.
Comparación Con Compuestos Similares
Boronic Acids: Other boronic acids such as phenylboronic acid and vinylboronic acid.
Pyridine Derivatives: Other pyridine derivatives like 2-aminopyridine and 3-bromopyridine.
Uniqueness:
Suzuki-Miyaura Cross-Coupling Efficiency: This compound is particularly efficient in Suzuki-Miyaura cross-coupling reactions compared to other boronic acids.
Versatility: Its ability to form various biaryl and styrene derivatives makes it a versatile reagent in organic synthesis.
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h6,13H,5,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOASRMYNVMSVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]butanamide](/img/structure/B2696806.png)
![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)


![5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide](/img/structure/B2696815.png)
![2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B2696817.png)
![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2696820.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)
![4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2696826.png)
![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)
